Triethylsilyl trifluoromethanesulfonate

描述

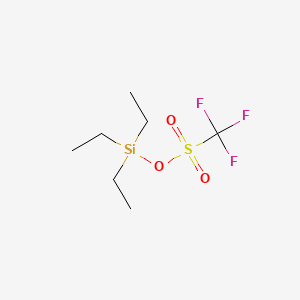

Triethylsilyl trifluoromethanesulfonate (C₇H₁₅F₃O₃SSi, molecular weight 264.34 g/mol) is a silyl triflate reagent characterized by a triethylsilyl group bonded to a trifluoromethanesulfonate (triflate) anion . It is a colorless to pale yellow liquid with a density of 1.169 g/cm³ and a boiling point of 85–86°C under reduced pressure (12 mmHg) . This compound is widely used in organic synthesis as a Lewis acid catalyst, silylating agent, and precursor for generating reactive intermediates such as 1,2-cyclohexadiene .

Synthesis: A modified synthetic route starting from cyclohexanone involves silylation using triethylsilyl groups, followed by triflation with Comins’ reagent (PhNTf₂) to produce this compound in high yield (79%) and purity (85%) . This method avoids multi-step protocols and enables gram-scale preparation .

准备方法

Synthetic Routes and Reaction Conditions

Triethylsilyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with triethylchlorosilane. The reaction is typically carried out under an inert gas atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at a temperature range of 10-30°C for about 12 hours. After the reaction is complete, the product is purified by reduced pressure distillation .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often achieving a product purity of up to 99.9% and a yield of 97.8% .

化学反应分析

Types of Reactions

Triethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Silylation of Alcohols: It reacts with alcohols in the presence of a base like triethylamine to form silyl ethers.

Hydrolysis: It is sensitive to hydrolysis, reacting with water to form triethylsilanol and trifluoromethanesulfonic acid.

Substitution Reactions: It can be used to replace metal-halogen bonds with covalent M-O (SO2CF3) bonds.

Common Reagents and Conditions

Bases: Triethylamine, 2,6-lutidine

Solvents: Dichloromethane, 1,2-dichloroethane

Reaction Conditions: Typically carried out under an inert atmosphere to avoid moisture sensitivity

Major Products Formed

Silyl Ethers: Formed from the reaction with alcohols

Triethylsilanol: Formed from hydrolysis

Trifluoromethanesulfonic Acid: Formed from hydrolysis

科学研究应用

Silylation Reactions

Silylation is a crucial process in organic chemistry, where triethylsilyl trifluoromethanesulfonate serves as an effective silylating agent. This reaction involves the introduction of a triethylsilyl group into organic substrates, enhancing their stability and reactivity.

- Example Reaction : Triethylsilyl trifluoromethanesulfonate reacts with alcohols to form silyl ethers, which can be further transformed in subsequent reactions.

| Substrate | Product | Conditions |

|---|---|---|

| Alcohol (R-OH) | R-O-SiEt3 | In presence of base (e.g., triethylamine) |

Lewis Acid Catalysis

As a Lewis acid, this compound facilitates various electrophilic reactions. It enhances the reactivity of carbonyl compounds, making them more susceptible to nucleophilic attack.

-

Applications in Electrophilic Reactions :

- Catalyzes the formation of silyl enol ethers from aldehydes and ketones.

- Promotes Friedel-Crafts acylation reactions.

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| Silylation | Aldehyde (RCHO) | R-C(=O)-SiEt3 | High |

| Friedel-Crafts | Aromatic Compound | Acylated Product | Moderate |

Synthesis of Complex Molecules

This compound has been employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

-

Case Study: Synthesis of Procyanidin Trimers

- Researchers utilized triethylsilyl trifluoromethanesulfonate to facilitate the stereoselective synthesis of procyanidin trimers from flavan-3-ols.

| Step | Description | Yield (%) |

|---|---|---|

| Silylation | Protecting hydroxyl groups with this compound | 85% |

| Coupling | Condensation reaction to form trimers | 90% |

Applications in Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, particularly in drug design and synthesis. It is often used to modify bioactive compounds, enhancing their pharmacological properties.

- Example Application : In the development of anticancer agen

作用机制

Triethylsilyl trifluoromethanesulfonate acts primarily as a silylating agent and a Lewis acid. Its mechanism involves the activation of hydroxyl groups in alcohols, facilitating their conversion to silyl ethers. The compound’s electrophilic nature allows it to react with nucleophiles, forming stable silyl derivatives .

相似化合物的比较

Comparison with Similar Silyl Triflates

Structural and Physicochemical Properties

Triethylsilyl Triflate (TESOTf) :

- Steric Effects : The triethylsilyl group introduces moderate steric hindrance, balancing reactivity and selectivity. This makes TESOTf suitable for kinetic control in reactions requiring regioselectivity, such as silylation of hindered alcohols .

- Intermediate Generation : It is preferred for synthesizing strained cyclohexyne intermediates due to its compatibility with fluoride-based deprotection at room temperature .

- Catalysis : Less acidic than TMSOTf, TESOTf is employed in glycosylation where milder conditions are needed to preserve acid-sensitive substrates .

Trimethylsilyl Triflate (TMSOTf) :

- High Reactivity : The smaller trimethylsilyl group allows faster silylation and stronger Lewis acidity. TMSOTf is widely used in Friedel-Crafts alkylations and Dieckmann cyclizations .

- Limitations : Its high reactivity can lead to side reactions with sensitive functional groups, necessitating careful temperature control .

Triisopropylsilyl Triflate (TIPSOTf) :

- Steric Shielding : The bulky triisopropyl group provides exceptional steric protection, making TIPSOTf ideal for temporary hydroxyl group protection in multistep syntheses .

- Selectivity : Used in reactions requiring discrimination between similar nucleophiles, such as selective silylation of primary alcohols in the presence of secondary alcohols .

Research Findings and Case Studies

- Cyclohexyne Synthesis : TESOTf-derived 1,2-cyclohexadiene undergoes [4+2] cycloaddition with dienes to form polycyclic frameworks, a reaction less efficiently mediated by TMSOTf due to premature intermediate decomposition .

- Glycosylation Efficiency : In the synthesis of apratoxin A, TESOTf enabled coupling of trisaccharide fragments with minimal side reactions, whereas TMSOTf caused partial desilylation .

- Catalytic Activity : TMSOTf outperforms TESOTf in acylation reactions, achieving 95% conversion in 10 minutes versus 60 minutes for TESOTf .

生物活性

Triethylsilyl trifluoromethanesulfonate (TESOTf) is a potent organosilicon compound widely recognized for its applications in organic synthesis, particularly as a silylating agent. Its chemical formula is and it has a molecular weight of 264.34 g/mol. This article explores the biological activity of TESOTf, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

TESOTf acts primarily as a silylating agent , facilitating the formation of silyl enol ethers and enhancing the electrophilicity of carbonyl compounds. This property is crucial in various chemical reactions, including:

- Silylation of Alcohols : TESOTf reacts with alcohols in the presence of bases like triethylamine to form silyl ethers, which are more stable and can be further manipulated in synthetic pathways .

- Formation of Silyl Enol Ethers : It promotes the conversion of ketones and aldehydes into their corresponding silyl enol ethers, which are valuable intermediates in organic synthesis .

Hydrolysis Sensitivity

TESOTf is sensitive to hydrolysis, which can lead to the generation of trifluoromethanesulfonic acid (HOTf) in situ. This property can be exploited to facilitate reactions that require acidic conditions without introducing additional reagents .

Synthesis of Bioactive Compounds

TESOTf has been employed in the synthesis of various bioactive molecules. Notably, it has been used in:

- Total Synthesis of Taxol : TESOTf played a significant role in the complex synthetic pathway leading to Taxol, an important chemotherapeutic agent .

- Synthesis of Furan Derivatives : A study demonstrated that TESOTf could promote one-pot reactions to synthesize 2-methylfurans from 3-(trialkylsilyl)propargyl acetates and simple ketones. These furans are versatile intermediates for further functionalization .

Biological Activity Studies

Recent studies have indicated that TESOTf may enhance apoptotic induction in cancer cells when used alongside chemotherapy agents. It has been shown to increase reactive oxygen species (ROS) generation and induce mitochondrial membrane collapse, particularly in triple-negative and estrogen receptor-positive breast cancer cells . This suggests potential applications in cancer therapy by improving the efficacy of existing treatments.

Case Studies

- Furan Synthesis : In a study published by Sklar et al., TESOTf was utilized to convert 3-(trimethylsilyl)propargyl carboxylates into 2-methyl-3,5-disubstituted furans. The reaction demonstrated high yields and selectivity under mild conditions, showcasing TESOTf's effectiveness as a catalyst in complex organic transformations .

- Electrophilic Reactions : Research indicated that TESOTf could replace metal-halogen bonds with covalent M-O(SO2CF3) bonds, providing a method for functional group transformation while minimizing side reactions .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C7H15F3O3S |

| Molecular Weight | 264.34 g/mol |

| CAS Number | 79271-56-0 |

| Boiling Point | 85-86 °C at 12 mmHg |

| Density | 1.169 g/mL at 25 °C |

| Primary Use | Silylation agent in organic synthesis |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling TESOTf in laboratory settings?

TESOTf is corrosive and moisture-sensitive. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid: For skin contact, rinse immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for ≥30 minutes and seek medical attention .

- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Avoid contact with moisture or strong oxidizers .

Q. How is TESOTf utilized as a silylating agent in organic synthesis?

TESOTf is a potent Lewis acid catalyst for silylation and acetal activation:

- Protection of Hydroxyl Groups: Reacts with alcohols to form triethylsilyl (TES) ethers under mild conditions. Typical procedure: Add TESOTf (1.2 equiv) and a base (e.g., triethylamine) to the alcohol in anhydrous dichloromethane at 0°C .

- Activation of O,P-Acetals: Enables nucleophilic substitution by generating oxocarbenium intermediates. Example: Combine TESOTf (2.0 equiv) with (o-tol)₃P in CH₂Cl₂ at -5°C, followed by nucleophile addition .

Q. What solvent systems and reaction conditions are optimal for TESOTf-mediated reactions?

- Solvents: Use anhydrous, aprotic solvents (e.g., CH₂Cl₂, THF, or hexane) to avoid hydrolysis. Pre-dry solvents over molecular sieves .

- Temperature: Reactions often proceed at -78°C to 25°C, depending on substrate sensitivity. Exothermic reactions (e.g., LDA-mediated deprotonation) require controlled addition to manage temperature spikes .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using TESOTf in stereoselective syntheses?

- Substrate Purity: Ensure starting materials (e.g., silyl enol ethers) are free of moisture. Use vacuum distillation or column chromatography for purification .

- Catalytic Additives: Pair TESOTf with phosphine ligands (e.g., (o-tol)₃P) to stabilize reactive intermediates and enhance regioselectivity .

- Monitoring Tools: Track reaction progress via TLC (hexane/EtOAc 9:1; Rf = 0.45–0.82) or in situ IR spectroscopy (peaks at 1,648 cm⁻¹ for carbonyl groups) .

Q. What methodologies are effective for synthesizing TESOTf-derived precursors to strained intermediates (e.g., cyclohexyne)?

- Silylated Cyclohexenyl Triflates: React cyclohexenone derivatives with TESOTf and LDA in THF at -78°C. Quench with Comins’ reagent (N-(5-chloro-2-pyridinyl)-trifluoromethanesulfonamide) to form triflate esters .

- Purification: Use flash chromatography (silica gel, hexane/Et₂O 19:1) to isolate products. Confirm purity via ¹H qNMR with 1,3,5-trimethoxybenzene as an internal standard .

Q. How do environmental factors (e.g., humidity, temperature) impact TESOTf stability in long-term storage?

属性

IUPAC Name |

triethylsilyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMPXDBGVJZCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229597 | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79271-56-0 | |

| Record name | Triethylsilyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79271-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079271560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。